4-Methoxypyrimidin-5-amine
Overview
Description
4-Methoxypyrimidin-5-amine is a chemical compound that is part of the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and characterized by a ring structure composed of nitrogen and carbon atoms. The methoxy group attached to the pyrimidine ring suggests potential for various chemical modifications and biological activities.
Synthesis Analysis
The synthesis of derivatives of 4-methoxypyrimidin-5-amine can be achieved through various methods. For instance, a concise method to synthesize 1-substituted 4-amino-2-(trifluoromethyl)-1H-pyrroles from the heterocyclization reaction of 5-bromo-4-methoxy-1,1,1-trifluoropent-3-en-2-ones with amines has been described, which is simple, environmentally friendly, and yields up to 98% . Another synthesis approach involves the cyclization of N-[2-ethoxycarbonyl-2-cyano-1-(isopropylamino)vinyl] formamidine in the presence of dry HCl in dioxane followed by nucleophilic substitution to produce 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines .
Molecular Structure Analysis
The molecular structure of 4-methoxypyrimidin-5-amine derivatives has been investigated using various experimental and theoretical techniques. For example, the molecule 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine has been studied using FT-IR, FT-Raman, NMR, and DFT calculations, revealing coherence between theoretical and experimental values and providing insights into the molecule's chemical activity region, stability, charge distribution, and potential biological activity .
Chemical Reactions Analysis
The chemical reactivity of 4-methoxypyrimidin-5-amine and its derivatives can be quite diverse. For example, 2(and 4)-methoxy-5-phenylpyrimidine derivatives can undergo thermal rearrangement in triethylamine to yield N-methyl-2(or 4)-oxopyrimidines, with the reaction rate influenced by the substituents on the phenyl group . Additionally, the mass spectra of methoxy-substituted 4-aminopyrimidines indicate that the positive charge is predominantly concentrated on the oxygen atom of the methoxy group, influencing the formation of fragmentary ions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxypyrimidin-5-amine derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure of 4-chloro-6-methoxypyrimidin-2-amine with succinic acid reveals hydrogen bonding patterns that form a tape along a specific axis in the crystal lattice . The hydrogen bonding in other derivatives, such as 2-amino-4-methoxy-6-methylpyrimidine, leads to the formation of pi-stacked chains and centrosymmetric dimers, which could influence the compound's solubility and stability .
Scientific Research Applications
Anticancer Activities
4-Methoxypyrimidin-5-amine derivatives have shown promise in cancer treatment. For instance, a series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines demonstrated significant antiproliferative activity, with one compound showing high efficacy against MCF-7 and HepG2 cancer cell lines. This compound was found to inhibit tubulin polymerization and induce cell cycle arrest and apoptosis in the MCF-7 cell line (Liu, Wang, Peng, & Li, 2020).
Kinase Inhibition
Synthetic routes to novel 2,4-disubstituted-5-fluoropyrimidines were developed as part of a program to discover kinase inhibitors. This research highlights the potential of 4-methoxypyrimidin-5-amine derivatives in developing anticancer agents (Wada et al., 2012).
Antihypertensive Agent
A specific molecule, 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, has been studied for its role in treating hypertension. It acts as a potential I1 imidazoline receptor agonist. The study included both experimental and theoretical techniques to investigate the molecular structure, suggesting its anti-hypertensive activity (Aayisha et al., 2019).
Herbicidal Activity
Deuterium substituted 2-pyrimidinyloxy-N-arylbenzylamines, derivatives of 4-methoxypyrimidin-5-amine, were synthesized for use as isotope internal standards in the quantitation of herbicide residues. These compounds have implications in the agricultural sector for managing herbicide use and ensuring food safety (Zheng-mi, 2014).
Analgesic and Anti-inflammatory Agents
Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines, derived from 4-methoxypyrimidin-5-amine, have been synthesized and evaluated for their analgesic and anti-inflammatory potential. Some of these compounds showed higher potency than standard drugs, with low ulcer indices (Chhabria, Bhatt, Raval, & Oza, 2007).
properties
IUPAC Name |
4-methoxypyrimidin-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c1-9-5-4(6)2-7-3-8-5/h2-3H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGTVTHIGJBTNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534113 | |
Record name | 4-Methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxypyrimidin-5-amine | |
CAS RN |
15579-82-5 | |
Record name | 4-Methoxypyrimidin-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxypyrimidin-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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